3H-1,2,4-Triazol-3-one, 4-(2-chlorophenyl)-2,4-dihydro-5-methyl-
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Overview
Description
3H-1,2,4-Triazol-3-one, 4-(2-chlorophenyl)-2,4-dihydro-5-methyl- is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by its unique structure, which includes a triazole ring substituted with a chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazol-3-one, 4-(2-chlorophenyl)-2,4-dihydro-5-methyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with carbonyl compounds in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazol-3-one, 4-(2-chlorophenyl)-2,4-dihydro-5-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
3H-1,2,4-Triazol-3-one, 4-(2-chlorophenyl)-2,4-dihydro-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in the development of new therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazol-3-one, 4-(2-chlorophenyl)-2,4-dihydro-5-methyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the chlorophenyl and methyl substitutions.
Imidazole: Another heterocyclic compound with a similar nitrogen-containing ring structure.
Tetrazole: A related compound with an additional nitrogen atom in the ring structure
Uniqueness
3H-1,2,4-Triazol-3-one, 4-(2-chlorophenyl)-2,4-dihydro-5-methyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential for further functionalization, while the methyl group can influence its solubility and stability .
Properties
Molecular Formula |
C9H8ClN3O |
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Molecular Weight |
209.63 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-3-methyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C9H8ClN3O/c1-6-11-12-9(14)13(6)8-5-3-2-4-7(8)10/h2-5H,1H3,(H,12,14) |
InChI Key |
JDROFJHHQMTFEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)N1C2=CC=CC=C2Cl |
Origin of Product |
United States |
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